1-(2,3,3a,4,5,6-Hexahydro-1,1,3-trimethyl-1H-inden-5-yl)ethan-1-one
Description
This compound (CAS 77628-62-7) is a bicyclic ketone with the molecular formula C₁₄H₂₂O (average mass 206.329 g/mol) and a hexahydroindenyl backbone substituted with three methyl groups at positions 1, 1, and 3. Its structure features a partially saturated indene ring system with an acetyl group at position 5 (Figure 1). The absence of defined stereocenters (as noted in ) distinguishes it from more complex stereoisomers.
Properties
CAS No. |
77628-62-7 |
|---|---|
Molecular Formula |
C14H22O |
Molecular Weight |
206.32 g/mol |
IUPAC Name |
1-(1,1,3-trimethyl-2,3,3a,4,5,6-hexahydroinden-5-yl)ethanone |
InChI |
InChI=1S/C14H22O/c1-9-8-14(3,4)13-6-5-11(10(2)15)7-12(9)13/h6,9,11-12H,5,7-8H2,1-4H3 |
InChI Key |
WXBXKFWYTYPIGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C2=CCC(CC12)C(=O)C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3,3a,4,5,6-Hexahydro-1,1,3-trimethyl-1H-inden-5-yl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with indanone and methyl ethyl ketone.
Reaction Conditions: Under acidic conditions, indanone reacts with methyl ethyl ketone to form a methyl ketone derivative.
Catalytic Hydrogenation: The methyl ketone derivative undergoes catalytic hydrogenation in the presence of hydrogen gas to yield 1-(2,3,3a,4,5,6-Hexahydro-1,1,3-trimethyl-1H-inden-5-yl)ethan-1-one.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2,3,3a,4,5,6-Hexahydro-1,1,3-trimethyl-1H-inden-5-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Halogenating agents like chlorine (Cl₂) or bromine (Br₂) are often employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-(2,3,3a,4,5,6-Hexahydro-1,1,3-trimethyl-1H-inden-5-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.
Industry: The compound is utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2,3,3a,4,5,6-Hexahydro-1,1,3-trimethyl-1H-inden-5-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Compound A : 1-[(2,3,3aα,6,7,7aβ-Hexahydro-4-methyl-7β-isopropyl-1H-indene)-1β-yl]ethanone (CAS 79560-34-2)
- Molecular Formula : C₁₆H₂₄O
- Key Differences : Additional methyl (C4) and isopropyl (C7β) substituents introduce steric bulk, likely reducing solubility in polar solvents compared to the target compound. The isopropyl group may enhance lipophilicity, making it suitable for hydrophobic applications like fragrance fixatives .
Compound B : Traseolide (1-[2,3-dihydro-1,1,2,6-tetramethyl-3-(1-methylethyl)-1H-inden-5-yl]ethanone, CAS 68140-48-7)
- Molecular Formula : C₁₈H₂₆O
- Key Differences : Higher molecular weight (258.4 g/mol) due to tetramethyl and isopropyl groups. The extended alkylation increases volatility resistance, making it a candidate for long-lasting perfumes .
Compound C : 1-(2,3-Dihydro-1,1,5,6-tetramethyl-1H-inden-4-yl)ethanone (CAS 6682-59-3)
- Molecular Formula : C₁₅H₂₀O
- Key Differences: Methyl groups at positions 1,1,5,6 create a distinct substitution pattern.
Physicochemical Properties
| Property | Target Compound | Compound A | Compound B | Compound C |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 206.33 | 232.36 | 258.40 | 216.32 |
| LogP (Predicted) | 3.2 | 4.1 | 5.3 | 3.8 |
| Boiling Point (°C) | ~250 | ~280 | >300 | ~265 |
| Solubility (mg/L) | 15 (Water) | <5 | <1 | 10 |
Notes:
- Increased alkylation (e.g., Compound B) correlates with higher LogP and lower aqueous solubility.
- The target compound’s intermediate boiling point suggests utility in solvent-mediated reactions .
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